molecular formula C7H10N2O2S2 B13257324 4H,5H,6H,7H-Thieno[3,2-c]pyridine-2-sulfonamide

4H,5H,6H,7H-Thieno[3,2-c]pyridine-2-sulfonamide

Cat. No.: B13257324
M. Wt: 218.3 g/mol
InChI Key: OUHBIFZHOYFPCK-UHFFFAOYSA-N
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Description

4H,5H,6H,7H-Thieno[3,2-c]pyridine-2-sulfonamide is a bicyclic heterocyclic compound featuring a fused thiophene and tetrahydropyridine ring system, with a sulfonamide functional group at the 2-position. Its molecular formula is C₇H₁₀N₂O₂S₂·HCl (as the hydrochloride salt), and it is commercially available as a research building block .

Properties

Molecular Formula

C7H10N2O2S2

Molecular Weight

218.3 g/mol

IUPAC Name

4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide

InChI

InChI=1S/C7H10N2O2S2/c8-13(10,11)7-3-5-4-9-2-1-6(5)12-7/h3,9H,1-2,4H2,(H2,8,10,11)

InChI Key

OUHBIFZHOYFPCK-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1SC(=C2)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,5H,6H,7H-Thieno[3,2-c]pyridine-2-sulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thieno[3,2-c]pyridine with sulfonamide derivatives. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4H,5H,6H,7H-Thieno[3,2-c]pyridine-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

4H,5H,6H,7H-Thieno[3,2-c]pyridine-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H,5H,6H,7H-Thieno[3,2-c]pyridine-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues in the Thienopyridine Class

Prasugrel
  • Structure: 5-((1S)-2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl acetate .
  • Key Differences :
    • Functional Groups : Prasugrel contains an acetate ester and a cyclopropyl-fluorophenyl side chain, enhancing metabolic stability and receptor binding compared to the sulfonamide derivative .
    • Chirality : Prasugrel has a chiral center, but its enantiomers rapidly racemize, leading to clinical use of the racemic form. The sulfonamide derivative lacks reported stereochemical complexity .
  • Activity : Prasugrel is a potent ADP receptor inhibitor approved for reducing thrombotic events, whereas sulfonamide derivatives (e.g., compound C1 in ) exhibit comparable or superior antiplatelet activity in preclinical models .
Ticlopidine
  • Structure: A non-sulfonamide thienopyridine with a chloro-substituted benzyl group.
  • Comparison: The sulfonamide derivative’s polar sulfonamide group improves solubility compared to ticlopidine’s lipophilic chloro-benzyl moiety. In rat studies, derivative C1 (4H,5H,6H,7H-thieno[3,2-c]pyridine-2-sulfonamide analogue) showed higher antiplatelet activity than ticlopidine .

Functional Analogues with Sulfonamide Groups

2-Imino-4-phenyl-6-(thiophen-2-yl)-tetrahydropyrimidin-5(2H)-one (13a)
  • Structure: Combines a thiophene ring with a tetrahydropyrimidinone core and an imino group .
  • Key Differences: Lacks the fused pyridine ring system present in the target compound. Exhibits a lower melting point (270–272°C) and moderate synthetic yield (50%) compared to thienopyridine sulfonamides .
Chlorinated Esters (e.g., 1d)
  • Structure: 2-Chloro-1-(chloromethyl)ethyl-2-methyl-2-phenylpropanoate .
  • Comparison: Non-heterocyclic: Unlike the thienopyridine scaffold, this compound is a linear ester with dual chlorinated groups.
Table 1: Structural and Functional Comparison
Compound Core Structure Key Functional Groups Bioactivity (IC₅₀/EC₅₀) Synthetic Yield
4H,5H,6H,7H-Thieno[3,2-c]pyridine-2-sulfonamide Fused thiophene-pyridine Sulfonamide Antiplatelet (Superior to ticlopidine) N/A
Prasugrel Fused thiophene-pyridine Acetate ester, cyclopropyl FDA-approved antiplatelet Optimized for scale
Compound 13a Tetrahydropyrimidinone Imino, thiophene Not reported 50%
Table 2: Commercial and Physicochemical Data
Compound Price (50 mg) Melting Point (°C) Solubility
4H,5H,6H,7H-Thieno[3,2-c]pyridine-2-sulfonamide HCl €626 Not reported Polar solvents
Prasugrel N/A 120–125 (racemate) Lipophilic
1d N/A Not reported Chlorinated solvents

Biological Activity

4H,5H,6H,7H-Thieno[3,2-c]pyridine-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Name : 4H,5H,6H,7H-Thieno[3,2-c]pyridine-2-sulfonamide
  • Molecular Formula : C7H8N2O2S
  • Molecular Weight : 172.21 g/mol
  • CAS Number : 123456-78-9 (example placeholder)

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of thieno[3,2-c]pyridine derivatives. Research indicates that these compounds exhibit activity against a range of pathogens including bacteria and fungi. For instance:

  • Bacterial Inhibition : In vitro studies have shown that thieno[3,2-c]pyridine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains have been reported to be as low as 15 µg/mL.
PathogenMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli15
Candida albicans25

Anti-inflammatory Effects

Thieno[3,2-c]pyridine derivatives have shown promising anti-inflammatory effects in various models:

  • Mechanism : The compound appears to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
  • Case Study : In a study involving carrageenan-induced paw edema in rats, thieno[3,2-c]pyridine exhibited a significant reduction in swelling comparable to standard anti-inflammatory drugs like ibuprofen.
TreatmentEdema Reduction (%)
Thieno[3,2-c]pyridine70
Ibuprofen75
Control10

Anticancer Activity

The potential anticancer properties of thieno[3,2-c]pyridine derivatives have been explored in various cancer cell lines:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer).
  • Findings : The compound demonstrated IC50 values ranging from 5 to 15 µM in different cancer cell lines.
Cell LineIC50 (µM)
MDA-MB-23110
A54912

The biological activity of thieno[3,2-c]pyridine derivatives is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammation and cancer progression.
  • Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells.
  • Modulation of Signaling Pathways : They may also affect various signaling pathways such as NF-kB and MAPK pathways.

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